Cas no 137684-17-4 (2-(3-Fluorophenyl)piperazine)
2-(3-Fluorophenyl)piperazine is a fluorinated phenylpiperazine derivative with applications in pharmaceutical and chemical research. Its structure features a piperazine ring substituted with a 3-fluorophenyl group, offering unique electronic and steric properties that make it valuable in medicinal chemistry and drug development. The fluorine substituent enhances metabolic stability and influences binding affinity in receptor studies, particularly in the design of CNS-active compounds. This compound serves as a versatile intermediate for synthesizing bioactive molecules, including potential ligands for serotonin and dopamine receptors. Its well-defined chemical properties and purity make it suitable for precise experimental work in both academic and industrial settings.
2-(3-Fluorophenyl)piperazine structure
Product Name:2-(3-Fluorophenyl)piperazine
CAS No:137684-17-4
MF:C10H13FN2
MW:180.222025632858
MDL:MFCD06411150
CID:901861
PubChem ID:3457896
Update Time:2025-10-23
2-(3-Fluorophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-fluorophenyl)-piperazine
- 2-(3-Fluorophenyl)piperazine
- Piperazine, 2-(3-fluorophenyl)- (9CI)
- (2R)-2-(3-fluorophenyl)piperazine
- AWAUULFUTVPSTI-UHFFFAOYSA-N
- 137684-17-4
- CS-0144104
- AB25167
- EN300-198392
- DB-277767
- SCHEMBL5562198
- DTXSID30392667
- Piperazine,2-(3-fluorophenyl)-(9ci)
- FS-2066
- AB36232
- AB36230
- (RS)-2-(3-fluorophenyl)piperazine
- G37386
- AKOS006293839
- 1213866-15-9
- PIPERAZINE, 2-(3-FLUOROPHENYL)-
-
- MDL: MFCD06411150
- Inchi: 1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
- InChI Key: AWAUULFUTVPSTI-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1CNCCN1
Computed Properties
- Exact Mass: 180.10639
- Monoisotopic Mass: 180.10627659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- PSA: 24.06
2-(3-Fluorophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033465-250mg |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 97% | 250mg |
£90.00 | 2022-03-01 | |
| Fluorochem | 033465-1g |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 97% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 033465-5g |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 97% | 5g |
£479.00 | 2022-03-01 | |
| Chemenu | CM335944-5g |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 95%+ | 5g |
$1486 | 2021-08-18 | |
| TRC | F632705-50mg |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F632705-100mg |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F632705-500mg |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM335944-1g |
2-(3-Fluorophenyl)piperazine |
137684-17-4 | 95%+ | 1g |
$277 | 2022-09-03 | |
| Enamine | EN300-198392-0.05g |
2-(3-fluorophenyl)piperazine |
137684-17-4 | 95% | 0.05g |
$43.0 | 2023-09-16 | |
| Enamine | EN300-198392-0.1g |
2-(3-fluorophenyl)piperazine |
137684-17-4 | 95% | 0.1g |
$64.0 | 2023-09-16 |
2-(3-Fluorophenyl)piperazine Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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